6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one

Catalog No.
S811500
CAS No.
1190861-39-2
M.F
C11H10BrNO
M. Wt
252.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one

CAS Number

1190861-39-2

Product Name

6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one

IUPAC Name

6-bromospiro[1H-indole-3,1'-cyclobutane]-2-one

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

InChI

InChI=1S/C11H10BrNO/c12-7-2-3-8-9(6-7)13-10(14)11(8)4-1-5-11/h2-3,6H,1,4-5H2,(H,13,14)

InChI Key

ZEVCFLHNDBDPPS-UHFFFAOYSA-N

SMILES

C1CC2(C1)C3=C(C=C(C=C3)Br)NC2=O

Canonical SMILES

C1CC2(C1)C3=C(C=C(C=C3)Br)NC2=O

Potential Bromodomain Inhibition:

The presence of the indolin-2-one core structure suggests a potential role for 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one in inhibiting bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues on other proteins. This recognition plays a role in various cellular processes, including transcription and chromatin remodeling .

Studies have shown that certain spiro[cyclobutane-1,3'-indolin]-2'-one derivatives can function as bromodomain inhibitors . 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one shares this core structure, raising the possibility that it may also possess bromodomain inhibitory activity. Further research is needed to explore this potential application.

6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one is a chemical compound characterized by a spirocyclic structure. Its molecular formula is C11H10BrNOC_{11}H_{10}BrNO, with a molecular weight of approximately 252.11 g/mol . The compound features a bromine atom at the 6' position of the spiro structure, which is significant for its biological activity and potential applications in medicinal chemistry.

The reactivity of 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one can be attributed to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. This property allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. The compound can also participate in cycloaddition reactions due to its strained cyclobutane ring, which may enhance its reactivity under certain conditions.

Research indicates that 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one exhibits significant biological activity, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in gene expression regulation. Inhibitors of bromodomains have potential therapeutic applications in treating cancer and inflammatory diseases . The compound has shown selectivity for inhibiting BRD4 BD1 over BRD4 BD2, suggesting its utility in targeting specific pathways involved in disease progression .

The synthesis of 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Spirocyclic Structure: Starting materials such as indole derivatives are reacted with cyclobutane precursors to form the spirocyclic framework.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using brominating agents like N-bromosuccinimide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples suitable for biological testing.

6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bromodomain-containing proteins involved in cancer and inflammatory diseases.
  • Chemical Biology: As a tool compound for studying the role of bromodomains in cellular processes and disease mechanisms.
  • Material Science: Due to its unique structural properties, it may also find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one focus on its binding affinity to bromodomain-containing proteins. These studies utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters associated with binding.
  • Cell-Based Assays: To evaluate the biological effects of the compound on cellular pathways influenced by bromodomain interactions.

Several compounds share structural features with 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-oneC13H14BrNOC_{13}H_{14}BrNOContains a cyclohexane ring instead of cyclobutane
6-Aminospiro[cyclobutane-1,3'-indolin]-2'-oneC11H12N2OC_{11}H_{12}N_2OFeatures an amino group instead of bromine
6'-Bromospiro[cylopropane-1,3'-indolin]-2'-oneC10H8BrNOC_{10}H_{8}BrNOContains a cyclopropane ring instead

Uniqueness: The presence of the spirocyclic structure combined with the bromine substituent at the 6' position makes 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one distinct from these similar compounds. Its specific interactions with bromodomain proteins further highlight its potential as a selective inhibitor in therapeutic contexts.

XLogP3

2.3

Wikipedia

6'-Bromospiro[cyclobutane-1,3'-indol]-2'(1'H)-one

Dates

Modify: 2023-08-16

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